BZ 423

Übersicht

Beschreibung

Benzodiazepin-423, allgemein als Bz-423 bezeichnet, ist ein neuartiges pro-apoptotisches 1,4-Benzodiazepin. Es ist bekannt für seine Fähigkeit, den Zelltod über ein Superoxid-Signal zu induzieren. Diese Verbindung hat ein erhebliches Potenzial für die Behandlung von Krankheiten wie systemischem Lupus erythematodes und verschiedenen lymphoproliferativen Erkrankungen gezeigt .

Wissenschaftliche Forschungsanwendungen

Benzodiazepin-423 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung der Chemie und Reaktionen von Benzodiazepinen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Apoptose und Zellzyklusregulation.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Autoimmunerkrankungen wie systemischem Lupus erythematodes und bestimmten Krebsarten.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt .

Wirkmechanismus

Benzodiazepin-423 übt seine Wirkungen durch die Induktion der Superoxidproduktion aus, was zu erhöhten Spiegeln reaktiver Sauerstoffspezies führt. Diese Reaktion ist essentiell für die Auslösung des apoptotischen Prozesses, der die Freisetzung von Cytochrom c, die Depolarisierung der Mitochondrien und die Aktivierung von Caspasen umfasst. Die Verbindung zielt auf die mitochondriale F1F0-ATPase ab und verursacht einen Verlust des mitochondrialen Membranpotenzials und eine selektive Apoptose von aktivierten Lymphozyten .

Wirkmechanismus

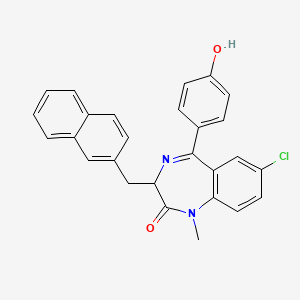

BZ-423, also known as 2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)-, BZ 48, BZ-423, or M4Z88L5FCM, is a novel proapoptotic 1,4-benzodiazepine . This compound has been shown to have significant therapeutic properties in murine models of lupus, demonstrating selectivity for autoreactive lymphocytes .

Target of Action

BZ-423 targets the mitochondrial F1F0-ATPase, specifically the OSCP subunit . This enzyme plays a crucial role in the production of ATP, the energy currency of the cell .

Mode of Action

BZ-423 binds to the OSCP subunit of the mitochondrial F1F0-ATPase . This binding induces a rapid increase in intracellular superoxide, a reactive oxygen species (ROS) . This ROS response is essential for inducing the subsequent apoptotic process characterized by cytochrome c release, mitochondrial depolarization, and caspase activation .

Biochemical Pathways

The primary biochemical pathway affected by BZ-423 is the mitochondrial respiratory chain, specifically the F1F0-ATPase enzyme . The increase in ROS levels caused by BZ-423 leads to the activation of the intrinsic apoptosis pathway . This pathway involves the release of cytochrome c from the mitochondria, which triggers the activation of caspases, the enzymes responsible for executing apoptosis .

Pharmacokinetics

It is known that bz-423 is administered intraperitoneally in animal models .

Result of Action

The primary result of BZ-423’s action is the induction of apoptosis in targeted cells . In the context of autoimmune diseases like lupus, BZ-423 has been shown to specifically kill germinal center B cells, which are the cells that drive disease . This leads to a reduction in disease symptoms .

Action Environment

The action of BZ-423 is influenced by the activation state of the target cells . BZ-423 induces superoxide as an immediate early response, and this ROS is more effective as a second messenger death signal in B cells activated by B cell receptor stimulation compared with resting cells . Therefore, the efficacy of BZ-423 is enhanced in environments where there is a high level of B cell activation, such as in autoimmune diseases .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Benzodiazepin-423 beinhaltet die Bildung einer 1,4-Benzodiazepin-Kernstruktur. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht allgemein veröffentlicht. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die die Bildung des Benzodiazepin-Ringsystems umfassen .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Benzodiazepin-423 sind in der öffentlichen Domäne nicht umfassend dokumentiert.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Benzodiazepin-423 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die zur Bildung reaktiver Sauerstoffspezies führen.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Benzodiazepinstruktur verändern.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Benzodiazepinring auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von Benzodiazepin-423 verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Nucleophile für Substitutionsreaktionen. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und dem gewünschten Produkt ab .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Benzodiazepin-423 gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate. Diese Produkte können unterschiedliche biologische Aktivitäten und Eigenschaften haben .

Vergleich Mit ähnlichen Verbindungen

Benzodiazepin-423 ist im Vergleich zu anderen Benzodiazepinen einzigartig aufgrund seiner selektiven pro-apoptotischen Eigenschaften und seiner Fähigkeit, die Superoxidproduktion zu induzieren. Ähnliche Verbindungen umfassen andere 1,4-Benzodiazepine, wie zum Beispiel:

Diazepam: Wird häufig als Anxiolytikum und Antikonvulsivum eingesetzt.

Lorazepam: Wird wegen seiner anxiolytischen und sedativen Eigenschaften eingesetzt.

Clonazepam: Bekannt für seine antikonvulsiven und anxiolytischen Wirkungen .

Benzodiazepin-423 zeichnet sich durch seine spezifische Zielsetzung auf mitochondriale Pfade und seine potenziellen therapeutischen Anwendungen bei Autoimmunerkrankungen und Krebs aus.

Biologische Aktivität

BZ-423, a novel proapoptotic 1,4-benzodiazepine, has garnered attention for its significant biological activities, particularly in inducing apoptosis and exhibiting antiproliferative effects in various cell lines. This compound operates through distinct mechanisms that involve the generation of reactive oxygen species (ROS) and modulation of mitochondrial functions, making it a potential candidate for therapeutic applications in cancer and autoimmune diseases.

BZ-423 induces apoptosis primarily through the generation of superoxide radicals within the mitochondrial respiratory chain. This process activates several signaling pathways leading to cell death:

- Superoxide Generation : BZ-423 inhibits the mitochondrial F1F0-ATPase, resulting in increased superoxide production. This superoxide acts as a second messenger that initiates apoptotic signaling cascades .

- Activation of ASK1 : The superoxide generated by BZ-423 activates apoptosis signal-regulating kinase 1 (ASK1), which is released from thioredoxin. This activation leads to a mitogen-activated protein kinase (MAPK) cascade, specifically phosphorylating c-Jun N-terminal kinase (JNK) .

- Mitochondrial Outer Membrane Permeabilization : The activation of JNK subsequently triggers the translocation of pro-apoptotic proteins Bax and Bak to the mitochondria, leading to outer membrane permeabilization and the release of cytochrome c into the cytosol. This release is critical for the commitment to apoptosis .

Cytotoxicity and Antiproliferative Activity

BZ-423 has demonstrated potent cytotoxic effects against various malignant B-cell lines, including those derived from Burkitt's lymphoma. The compound exhibits:

- Cytotoxic Activity : Effective against all tested B-cell lines regardless of their Epstein-Barr virus (EBV) status or expression levels of anti-apoptotic proteins like Bcl-2 .

- Antiproliferative Properties : Induces G1-phase cell cycle arrest independently of p53 status, suggesting its potential utility in treating cancers with dysfunctional p53 pathways .

Case Studies and Experimental Evidence

Several studies have explored the therapeutic potential of BZ-423 in vivo:

- Murine Models of Systemic Lupus Erythematosus (SLE) : In models such as NZB/W mice, BZ-423 treatment resulted in a significant reduction in nephritis severity and improved overall disease symptoms by decreasing pathogenic lymphocyte populations .

- Histological Studies : Histological analysis revealed that only 16% of BZ-423-treated mice exhibited severe nephritis compared to 60% in control groups, indicating a strong protective effect against autoimmune damage .

Summary of Research Findings

Eigenschaften

IUPAC Name |

7-chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21ClN2O2/c1-30-25-13-10-21(28)16-23(25)26(19-8-11-22(31)12-9-19)29-24(27(30)32)15-17-6-7-18-4-2-3-5-20(18)14-17/h2-14,16,24,31H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJCSNHREFFOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)CC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944275 | |

| Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216691-95-1 | |

| Record name | BZ-423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216691951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BZ-423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Z88L5FCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of BZ-423?

A1: BZ-423 binds to the oligomycin sensitivity-conferring protein (OSCP) subunit of the mitochondrial FOF1-ATPase.

Q2: How does BZ-423 binding to the FOF1-ATPase affect its function?

A2: BZ-423 acts as an allosteric inhibitor of the FOF1-ATPase, leading to moderate inhibition of ATP synthesis and a significant increase in mitochondrial superoxide production. This modulation of mitochondrial function is believed to be central to its downstream effects.

Q3: What are the consequences of BZ-423-induced superoxide production?

A3: The increased superoxide acts as a signaling molecule, triggering a cascade of events that ultimately lead to apoptosis (programmed cell death) in specific cell types, particularly activated lymphocytes.

Q4: How does BZ-423 differentiate between activated and resting lymphocytes?

A4: Research suggests that BZ-423 is more effective at inducing apoptosis in activated lymphocytes because they are more sensitive to superoxide as a second messenger death signal. This sensitivity stems from the altered bioenergetic state and redox balance of activated lymphocytes.

Q5: What specific apoptotic pathways are activated by BZ-423?

A5: Studies have shown that BZ-423 induces apoptosis through both intrinsic and extrinsic pathways. It upregulates pro-apoptotic Bcl-2 proteins like Noxa and Bak, leading to mitochondrial outer membrane permeabilization. BZ-423 has also been shown to activate JNK and caspase-dependent pathways.

Q6: What is the molecular formula and weight of BZ-423?

A6: The molecular formula of BZ-423 is C26H21ClN2O2, and its molecular weight is 428.88 g/mol.

Q7: Has the stability of BZ-423 been investigated?

A7: Limited information is available on the stability of BZ-423 under various conditions. Further research is needed to assess its long-term stability and potential degradation pathways.

Q8: Have any structure-activity relationship studies been conducted with BZ-423 analogs?

A8: Yes, several analogs of BZ-423 have been synthesized and evaluated for their antiproliferative activity. These studies have identified key structural features important for binding to the OSCP subunit and inducing cytotoxicity.

Q9: What structural modifications have been shown to impact the activity of BZ-423 analogs?

A9: Modification of the hydrophobic substituent at the C-3 position has been shown to influence the binding affinity and activity of BZ-423 analogs. Additionally, altering the chlorine substituent or the hydroxyl group can impact its interaction with the OSCP.

Q10: What cell types have been shown to be sensitive to BZ-423 in vitro?

A10: In vitro studies have demonstrated the cytotoxic and antiproliferative effects of BZ-423 against various cell types, including lymphocytes (B cells and T cells), keratinocytes, and ovarian cancer cells.

Q11: What animal models have been used to investigate the therapeutic potential of BZ-423?

A11: BZ-423 has shown efficacy in several murine models of autoimmune diseases, including lupus, arthritis, and graft-versus-host disease (GVHD). It also demonstrated antipsoriatic activity in a human skin-severe combined immunodeficient (SCID) mouse transplant model.

Q12: What are the key findings from these animal studies?

A12: In vivo studies have demonstrated that BZ-423 can selectively deplete pathogenic lymphocytes, suppress hyperplastic changes in skin cells, and reduce the severity of autoimmune-related pathology. Importantly, it has shown efficacy even in animal models with defective Fas signaling, a pathway often implicated in autoimmune diseases.

Q13: Are there known mechanisms of resistance to BZ-423?

A13: While specific resistance mechanisms haven't been fully elucidated, factors influencing cellular bioenergetics and redox balance might play a role. For instance, cells with inherently high antioxidant capacity might be less susceptible to BZ-423's effects. Further research is needed to fully characterize potential resistance mechanisms.

Q14: Have computational methods been applied to study BZ-423?

A14: Yes, NMR spectroscopy has been used to characterize the binding of a water-soluble BZ-423 analog to the OSCP subunit. Additionally, fluorescence resonance energy transfer (FRET) microscopy has been employed to visualize the interaction of BZ-423 with the FOF1-ATPase in living cells. These techniques offer valuable tools for understanding the drug's mechanism of action at a molecular level.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.